molecular formula C22H24N2O6 B11112714 N,N'-bis(1,3-benzodioxol-5-ylmethyl)hexanediamide

N,N'-bis(1,3-benzodioxol-5-ylmethyl)hexanediamide

Cat. No.: B11112714
M. Wt: 412.4 g/mol
InChI Key: UATYYZRDAHTPND-UHFFFAOYSA-N
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Description

N,N’-bis(1,3-benzodioxol-5-ylmethyl)hexanediamide: is an organic compound characterized by the presence of two 1,3-benzodioxole groups attached to a hexanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(1,3-benzodioxol-5-ylmethyl)hexanediamide typically involves the reaction of hexanediamine with 1,3-benzodioxole-5-carboxaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the amide bonds.

Industrial Production Methods: Industrial production of N,N’-bis(1,3-benzodioxol-5-ylmethyl)hexanediamide may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-bis(1,3-benzodioxol-5-ylmethyl)hexanediamide can undergo oxidation reactions, particularly at the benzodioxole rings, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield the corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized benzodioxole derivatives.

Scientific Research Applications

N,N’-bis(1,3-benzodioxol-5-ylmethyl)hexanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-bis(1,3-benzodioxol-5-ylmethyl)hexanediamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The benzodioxole rings can interact with aromatic residues in proteins, while the hexanediamide backbone provides structural stability.

Comparison with Similar Compounds

  • N,N’-bis(1,3-benzodioxol-5-ylmethyl)butanediamide
  • N,N’-bis(1,3-benzodioxol-5-ylmethyl)pentanediamide

Comparison: N,N’-bis(1,3-benzodioxol-5-ylmethyl)hexanediamide is unique due to its hexanediamide backbone, which provides greater flexibility and potential for interaction with biological targets compared to its shorter-chain analogs. This structural feature may enhance its efficacy in certain applications, such as medicinal chemistry and materials science.

Properties

Molecular Formula

C22H24N2O6

Molecular Weight

412.4 g/mol

IUPAC Name

N,N'-bis(1,3-benzodioxol-5-ylmethyl)hexanediamide

InChI

InChI=1S/C22H24N2O6/c25-21(23-11-15-5-7-17-19(9-15)29-13-27-17)3-1-2-4-22(26)24-12-16-6-8-18-20(10-16)30-14-28-18/h5-10H,1-4,11-14H2,(H,23,25)(H,24,26)

InChI Key

UATYYZRDAHTPND-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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